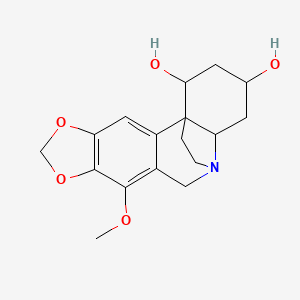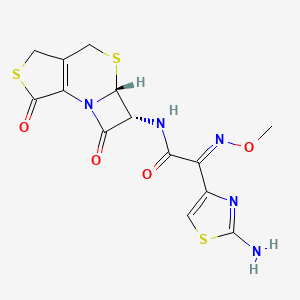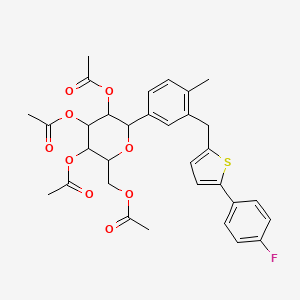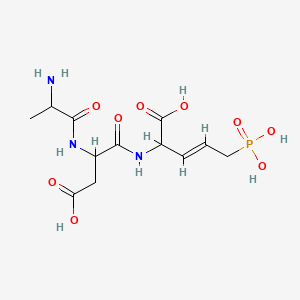
Isepamicinsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isepamicinsulfate is an aminoglycoside antibiotic known for its broad-spectrum antibacterial activity. It is a derivative of gentamicin and is primarily used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. This compound is recognized for its stability against aminoglycoside-modifying enzymes, making it effective against resistant bacterial strains .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of isepamicinsulfate typically begins with gentamicin B as the starting material. The process involves several steps:
Protection: Gentamicin B is protected using trimethyl silicone ethoxy carbonyl chloride to form an intermediate.
Coupling: The intermediate reacts with N,N-dicyclohexylamine and is coupled with N-phthalic anhydride-(S)-isoserine.
Deprotection and Acidification: The intermediate is then deprotected and acidified using sulfuric acid to obtain a crude product.
Recrystallization: The crude product is recrystallized using anhydrous alcohol to yield this compound.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process is designed to be cost-effective, with a short synthesis period and high product purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Isepamicinsulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substitution reactions can occur, particularly at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Applications De Recherche Scientifique
Isepamicinsulfate has a wide range of scientific research applications:
Biology: It is studied for its interaction with bacterial ribosomes and its mechanism of action.
Mécanisme D'action
Isepamicinsulfate exerts its antibacterial effects by binding to the 30S subunit of bacterial ribosomes. This binding interferes with protein synthesis, leading to the inhibition of bacterial growth and ultimately cell death . The compound’s stability against aminoglycoside-modifying enzymes enhances its effectiveness against resistant bacterial strains .
Comparaison Avec Des Composés Similaires
Similar Compounds
Amikacin: Another aminoglycoside antibiotic with a similar spectrum of activity.
Gentamicin: The parent compound from which isepamicinsulfate is derived.
Tobramycin: An aminoglycoside with a similar mechanism of action.
Uniqueness
This compound is unique due to its stability against aminoglycoside-modifying enzymes, which makes it effective against resistant bacterial strains. This stability is a significant advantage over other aminoglycosides like gentamicin and tobramycin .
Propriétés
Formule moléculaire |
C22H47N5O20S2 |
|---|---|
Poids moléculaire |
765.8 g/mol |
Nom IUPAC |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.2H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;2*1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);2*(H2,1,2,3,4) |
Clé InChI |
KENHPEYNCGCZOF-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(Hydroxymethyl)-6-[[2-(hydroxymethyl)-5-methoxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-10-yl]oxy]oxane-3,4,5-triol](/img/structure/B15126559.png)

![N,N-bis(1-naphthalen-1-ylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15126571.png)
![6-[[7-Chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepin-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15126575.png)


![5-Methyl-7-thia-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,8,10-tetraene-6-carboxylic acid](/img/structure/B15126621.png)
![[2-[2-methyl-4-[1-[[1-(4-pyridin-4-ylsulfonylphenyl)azetidin-3-yl]methyl]piperidin-4-yl]-1,3-dihydroisoquinolin-4-yl]cyclopentyl] N-methylcarbamate](/img/structure/B15126637.png)



![1,6-Dihydroxy-3-methyl-8-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyanthracene-9,10-dione](/img/structure/B15126659.png)
